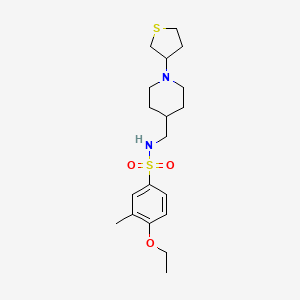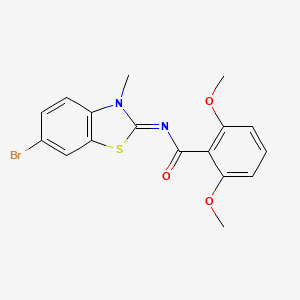![molecular formula C15H14BrN3OS B2695211 N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide CAS No. 1394781-03-3](/img/structure/B2695211.png)
N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide, also known as BPTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. BPTAA is a thiazole derivative that has been synthesized using a variety of methods.
作用机制
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. This compound has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has a relatively short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide. One area of research could focus on improving the solubility of this compound in water, which would make it easier to work with in aqueous solutions. Another area of research could focus on developing more effective methods for delivering this compound to cancer cells, such as encapsulating it in nanoparticles. Additionally, future research could explore the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, this compound is a thiazole derivative that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for cancer treatment. This compound has several advantages for lab experiments, but also has limitations that need to be addressed. Future research on this compound could focus on improving its solubility, developing more effective delivery methods, and exploring its potential for treating other diseases.
合成方法
N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide can be synthesized using several methods, including the reaction of 4-bromo-2-methylbenzoyl chloride with 2-aminomethylthiazole followed by reaction with propargylamine. Another method involves the reaction of 4-bromo-2-methylbenzoic acid with 2-aminomethylthiazole followed by reaction with propargylamine. Both methods result in the formation of this compound as a white crystalline solid.
科学研究应用
N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide has been studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[prop-2-ynyl(1,3-thiazol-2-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3OS/c1-3-7-19(15-17-6-8-21-15)10-14(20)18-13-5-4-12(16)9-11(13)2/h1,4-6,8-9H,7,10H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNYHBMGEIDVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN(CC#C)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2695128.png)


![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2695133.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2695135.png)
![N-(2,2-dimethoxyethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2695136.png)
![7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2695137.png)
![ethyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2695139.png)



![4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B2695143.png)
![6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2695148.png)
